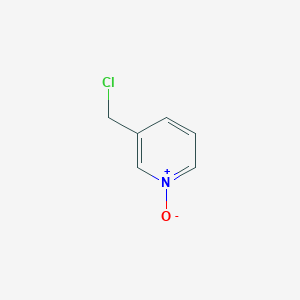

3-ChloroMethyl-pyridine 1-oxide

Description

Significance of Pyridine-Based Compounds in Chemical Synthesis

Pyridine (B92270), a six-membered heterocyclic aromatic compound, serves as a foundational element in numerous areas, including pharmaceuticals, agrochemicals, and material science. numberanalytics.com Its unique structure is integral to the synthesis of specialized compounds and active pharmaceutical ingredients (APIs). sarchemlabs.com The versatility of the pyridine scaffold allows for the creation of a wide array of compounds with diverse functional groups. nih.gov This adaptability stems from its characteristic solubility, basicity, and capacity for hydrogen bond formation. nih.gov

Pyridine and its derivatives are synthesized through various methods such as condensation reactions, cyclization reactions, and cross-coupling reactions. numberanalytics.com These compounds are crucial intermediates in the production of a vast range of valuable chemicals. The pyridine ring is a component of many essential molecules, including vitamins like niacin and pyridoxal, as well as numerous therapeutic agents. researchgate.net

Overview of Pyridine N-Oxide Chemistry

Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of pyridines. wikipedia.org First described in 1926, they have become important intermediates in organic synthesis. scripps.edu The introduction of an N-oxide group significantly alters the chemical properties of the pyridine ring. Pyridine N-oxide is a planar molecule with an N-O bond distance of 1.34 Å and a C-N-C angle of 124°. wikipedia.org

The N-oxide functionality acts as a "push" electron donor, influencing the reactivity of the pyridine ring. arkat-usa.org This moiety makes the compound more susceptible to both electrophilic and nucleophilic attack, typically at the 2- and 4-positions. wikipedia.orgscripps.edu Common reactions of pyridine N-oxides include deoxygenation, nucleophilic substitution, and cycloaddition reactions. arkat-usa.org The synthesis of pyridine N-oxides is most commonly achieved through the oxidation of the corresponding pyridine with peroxy acids. wikipedia.orgarkat-usa.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJYEZKDLOGBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500083 | |

| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82401-08-9 | |

| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloromethyl Pyridine 1 Oxide

Established Synthetic Routes

The synthesis of 3-Chloromethyl-pyridine 1-oxide is not a single-step reaction but rather a sequence of chemical modifications starting from a more basic pyridine (B92270) derivative. The principal pathway involves two key transformations: the oxidation of the nitrogen atom within the pyridine ring to form an N-oxide, and the subsequent chlorination of the methyl group at the 3-position.

Oxidation of Pyridine Derivatives to N-Oxides

The initial and crucial step in the synthesis is the conversion of 3-picoline (3-methylpyridine) to 3-picoline-N-oxide. The N-oxide functional group is pivotal as it alters the electronic properties of the pyridine ring, making subsequent reactions, particularly on the side chain, more feasible. scripps.eduresearchgate.net The N-O moiety is a unique functionality that can act as an electron donor and is a key intermediate in the synthesis of various pyridine derivatives. arkat-usa.org Several methods have been established for this N-oxidation step.

A conventional and widely used method for the N-oxidation of pyridines is the use of peracetic acid (CH₃CO₃H). arkat-usa.orgorgsyn.org Peracetic acid is a strong oxidizing agent that can be prepared in situ by reacting hydrogen peroxide with acetic acid. orgsyn.orgwikipedia.org This method is effective for the oxidation of various pyridine derivatives. orgsyn.org For instance, the oxidation of pyridine itself using 40% peracetic acid can be maintained at 85°C to yield pyridine-N-oxide. orgsyn.org

The reaction with 3-picoline involves its direct treatment with a mixture of hydrogen peroxide and glacial acetic acid. arkat-usa.orgyoutube.com This mixture generates peracetic acid, which then selectively oxidizes the nitrogen atom of the pyridine ring. youtube.com This process is generally chemoselective, meaning it preferentially oxidizes the pyridine nitrogen without significantly affecting other functional groups, such as the methyl side chain. youtube.com The reactivity of peracetic acid is such that it is a weaker acid than its parent acetic acid, with a pKa of 8.2. wikipedia.org While effective, peracetic acid is relatively unstable, which can pose challenges for storage. google.com

Table 1: N-Oxidation of Pyridine Derivatives with Peracetic Acid

| Starting Material | Oxidizing System | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Pyridine | 40% Peracetic Acid | Maintain at 85°C | Pyridine-N-oxide | orgsyn.org |

| 2-Vinylpyridine | Hydrogen Peroxide in Acetic Acid | Good yield, no oxidation of vinyl or furan groups | 2-Vinylpyridine-N-oxide | youtube.com |

| 3-Picoline | Hydrogen Peroxide / Acetic Acid | Standard oxidation conditions | 3-Picoline-N-oxide | arkat-usa.orgyoutube.com |

| 2-Chloropyridine | Peracetic acid (in-situ) | Catalyst (e.g., maleic acid) present | 2-Chloropyridine-N-oxide | google.com |

To enhance the efficiency and selectivity of N-oxidation using hydrogen peroxide, various catalytic systems have been developed. Hydrogen peroxide is considered a "green" oxidant as its primary byproduct is water. researchgate.net Transition metal catalysts are often employed to form highly reactive oxo or peroxy-metal species that facilitate the oxidation. researchgate.net

A particularly effective catalyst is methyltrioxorhenium (MTO, CH₃ReO₃). arkat-usa.orgnih.gov MTO is highly efficient for the N-oxidation of pyridines with hydrogen peroxide, allowing for high yields of the corresponding N-oxides with very low catalyst loadings (0.2-0.5 mol%). arkat-usa.org This system is effective for a range of substituted pyridines. arkat-usa.org Other metal-based catalysts include those based on tungsten, manganese, and ruthenium. researchgate.netresearchgate.net For example, a manganese catalyst derived from a 12-membered tetra-aza macrocyclic ligand has shown activity in H₂O₂ disproportionation, a related oxidative process. nih.gov Similarly, tungsten-loaded TiO₂ has been studied as a heterogeneous catalyst for the N-oxidation of pyridines with H₂O₂. researchgate.net

Table 2: Catalytic N-Oxidation of Pyridines with Hydrogen Peroxide

| Catalyst System | Substrate Example | Key Features | Reference |

|---|---|---|---|

| Methyltrioxorhenium (MTO) | 3-Substituted Pyridines | High yields with low catalyst loading (0.2-0.5 mol%) | arkat-usa.org |

| Tungsten-loaded TiO₂ | Pyridines | Efficient heterogeneous catalyst, reusable | researchgate.net |

| Vanadium-Substituted Polyoxometalate | Pyridines | Mild conditions, recyclable catalyst, performed in water | researchgate.net |

| Manganese (II) Acetate | Pyridine | Homogeneous catalyst system | researchgate.net |

Beyond classical methods, several advanced techniques for N-oxidation have been reported, offering improvements in selectivity, reaction conditions, and substrate scope. These methods often employ novel reagents or catalytic systems.

One such approach involves the use of an iminium salt organocatalyst for the selective N-oxidation of heteroaromatic rings, even in the presence of more reactive amine groups. nih.gov This method demonstrates the potential for high selectivity in complex molecules. nih.gov Other powerful oxidizing agents that have been used include Caro's acid (peroxymonosulfuric acid) and dimethyldioxirane (DMD). arkat-usa.org

Furthermore, biomolecule-inspired catalytic cycles have been developed for the enantioselective N-oxidation of certain pyridine substrates. acs.org For instance, aspartic-acid-containing peptides can catalyze asymmetric N-oxidation, providing a route to chiral pyridine frameworks. acs.org Another reagent, bis(trimethylsilyl)peroxide (BTSP), has been used as an alternative to aqueous H₂O₂, for example, in conjunction with perrhenic acid, to achieve N-oxidation. arkat-usa.org

Chloromethylation Strategies

Following the formation of 3-picoline-N-oxide, the next critical step is the introduction of a chlorine atom onto the methyl group at the 3-position to yield the final product, this compound.

The chlorination of the methyl group of 3-picoline-N-oxide proceeds through a mechanism distinct from direct aromatic substitution. This pathway is initiated by the nucleophilic attack of the N-oxide oxygen onto an electrophilic reagent. scripps.edu This activation step is crucial for facilitating the subsequent chlorination of the side chain.

A well-established analogy is the reaction of 2-picoline N-oxide with acyl chlorides, such as acetyl chloride or trichloroacetyl chloride. researchgate.net In this reaction, the N-oxide oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms an intermediate adduct. A subsequent intramolecular rearrangement occurs where the chloride ion attacks the methyl group, leading to the formation of 2-chloromethylpyridine and the release of an acetate or trichloroacetate group. researchgate.net A similar reaction of 2-picoline N-oxide with trichloroacetyl chloride gives 2-pyridylmethyl chloride and carbon dioxide in high yields. researchgate.net

Applying this principle to 3-picoline-N-oxide, reaction with an electrophilic chlorinating agent like sulfuryl chloride (SO₂Cl₂) or an acyl chloride would be expected to follow a similar mechanistic pathway to furnish this compound. The reaction of the N-oxide with the electrophile activates the molecule, making the protons on the adjacent methyl group more acidic and susceptible to abstraction, or facilitating a concerted rearrangement that results in chlorination of the side chain. This contrasts with chlorination of the pyridine ring itself, which can also occur under different conditions, for example using PPh₃/Cl₃CCN to achieve C2-chlorination. researchgate.net

An alternative, multi-step synthesis route to the related compound 3-(chloromethyl)pyridine (B1204626) hydrochloride involves the oxidation of 3-picoline to nicotinic acid, followed by esterification, reduction to 3-pyridinemethanol (B1662793), and finally reaction with thionyl chloride. google.com However, this pathway does not involve the direct chloromethylation of the N-oxide intermediate as described in the outline.

Radical-Mediated Chlorination

Radical-mediated chlorination offers a direct approach to converting the methyl group of a picoline derivative into a chloromethyl group. This type of reaction is typically initiated by light or a radical initiator and proceeds via a free radical chain mechanism. For picolines, the reaction generally occurs selectively on the side-chain methyl group rather than the pyridine ring. google.com

Table 1: General Conditions for Radical-Mediated Side-Chain Chlorination of Picolines

| Parameter | Condition | Reference |

| Reactant | Picoline derivative | google.com |

| Chlorinating Agent | Chlorine gas (Cl₂) | google.com |

| Initiator | Radical initiator or light | google.com |

| Acid Scavenger | Water-insoluble carbonate | google.com |

| Molar Ratio (Cl₂:Picoline) | 1:1 to 3:1 | google.com |

Conversion of Pyridylcarbinols to Chloromethyl Derivatives (e.g., Thionyl Chloride)

A common and effective method for synthesizing chloromethyl compounds is the reaction of the corresponding alcohol with a chlorinating agent like thionyl chloride (SOCl₂). This transformation is widely applicable to primary and secondary alcohols, converting the hydroxyl group into a good leaving group which is subsequently displaced by a chloride ion. chemistrysteps.comchadsprep.com

The reaction mechanism typically involves the alcohol attacking the thionyl chloride, followed by the elimination of a chloride ion. In the presence of a base like pyridine, the mechanism proceeds via an Sₙ2 pathway, leading to an inversion of configuration if a chiral center is present. chemistrysteps.comchadsprep.commasterorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com

This methodology has been successfully applied to the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-pyridinemethanol. google.com By extension, the reaction of 3-pyridylcarbinol 1-oxide with thionyl chloride is a highly plausible route to obtain this compound.

Table 2: Reagents for the Conversion of Alcohols to Chlorides

| Reagent | Formula | Applicability | Reference |

| Thionyl Chloride | SOCl₂ | Primary & Secondary Alcohols | chemistrysteps.comchadsprep.com |

| Phosphorus Tribromide | PBr₃ | Primary & Secondary Alcohols | chemistrysteps.com |

Chlorination with Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid (TCCA) is a versatile, stable, and safe reagent used for various chlorination and oxidation reactions. researchgate.netmdma.ch It is considered more reactive than other N-chloro compounds and can serve as a solid source of chlorine. scirp.org TCCA is effective for the chlorination of a wide range of organic compounds, including the conversion of alcohols to the corresponding chlorinated products and the chlorination of arenes and heteroarenes. researchgate.netlookchem.comorganic-chemistry.org

The reactivity of TCCA can be tuned by the reaction conditions. For instance, the chlorination of deactivated arenes and heteroarenes can be achieved using TCCA in the presence of a catalytic amount of Brilliant Green under visible light, offering a milder alternative to strongly acidic conditions. lookchem.com Given its broad utility, TCCA represents a promising reagent for the direct chlorination of the methyl group of 3-methylpyridine (B133936) 1-oxide to yield the desired this compound. researchgate.netmdma.ch

Table 3: Properties of Trichloroisocyanuric Acid (TCCA)

| Property | Description | Reference |

| Physical State | White granular solid | mdma.ch |

| Function | Chlorinating and oxidizing agent | researchgate.netmdma.ch |

| Advantages | Stable, safe, and efficient | mdma.ch |

| Byproduct | Cyanuric acid (easily filtered) | mdma.ch |

Chlorination with Trichloroacetyl Chloride

The reaction of picoline N-oxides with acyl chlorides can lead to rearrangements and the formation of chloromethyl pyridine derivatives. Specifically, the reaction of 2-picoline N-oxide with trichloroacetyl chloride is known to produce 2-pyridylmethyl chloride in high yields. acs.orgacs.org This reaction is believed to proceed through the formation of a trichloroacetate ester intermediate, which then undergoes a reaction with a chloride ion. acs.org

Furthermore, the conversion of pyridylcarbinols to the corresponding pyridyl chlorides using trichloroacetyl chloride has been described as a general reaction. acs.org This suggests that 3-methylpyridine 1-oxide could similarly react with trichloroacetyl chloride to afford this compound, likely proceeding through a researchgate.netresearchgate.net-sigmatropic rearrangement mechanism.

Multi-Step Synthetic Sequences

Multi-step synthetic sequences provide an alternative and often more controlled approach to this compound, starting from readily available 3-methylpyridine. One such pathway involves a series of functional group transformations. google.com

A documented synthesis for the non-N-oxide analogue, 3-(chloromethyl)pyridine hydrochloride, begins with the oxidation of 3-methylpyridine to 3-picolinic acid using an oxidizing agent like potassium permanganate. google.com The resulting carboxylic acid is then esterified, for example, with methanol (B129727) in acidic conditions to yield methyl pyridine-3-carboxylate. google.com This ester is subsequently reduced to 3-pyridinemethanol, which is then chlorinated using thionyl chloride to give the final product. google.com

To obtain the target N-oxide, an N-oxidation step would need to be incorporated into this sequence. This could potentially be done at the beginning, by oxidizing 3-methylpyridine to 3-methylpyridine 1-oxide, or at a later stage of the synthesis. 3-Methylpyridine 1-oxide itself is a stable, commercially available solid. wikipedia.orgchemimpex.comnih.govsigmaaldrich.com

Table 4: Example Multi-Step Pathway from 3-Methylpyridine

| Step | Transformation | Reagents | Product | Reference |

| 1 | Oxidation of Methyl Group | KMnO₄ | 3-Picolinic Acid | google.com |

| 2 | Esterification | Methanol, Acid | Methyl pyridine-3-carboxylate | google.com |

| 3 | Reduction of Ester | NaBH₄, Lewis Acid | 3-Pyridinemethanol | google.com |

| 4 | Chlorination of Alcohol | SOCl₂ | 3-(Chloromethyl)pyridine | google.com |

| 5 | N-Oxidation (potential step) | Peroxy acid (e.g., m-CPBA) | This compound | - |

The synthesis of substituted pyridines often relies on sequential functionalization, where the introduction of an N-oxide group can significantly alter the reactivity and regioselectivity of the pyridine ring. researchgate.netabertay.ac.uk The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both nucleophilic and electrophilic substitution reactions. abertay.ac.uk

A sequential functionalization strategy for this compound could involve the initial N-oxidation of a suitable 3-substituted pyridine precursor, followed by the manipulation of substituents to build the desired molecule. For example, one could start with a pyridine derivative that already contains a precursor to the chloromethyl group and then perform the N-oxidation. Alternatively, a functional group could be introduced onto the N-oxidized pyridine ring, which is then converted to the chloromethyl group in a subsequent step. This approach allows for the strategic construction of the target molecule by leveraging the activating effect of the N-oxide group. researchgate.netabertay.ac.uk

Industrial Production Methods and Scalability

The industrial synthesis of pyridine N-oxides, including the 3-chloromethyl derivative, has traditionally relied on robust and scalable methods. However, these methods often present challenges related to safety, efficiency, and waste generation, prompting a shift towards more advanced manufacturing technologies.

Continuous Flow Processes and Automated Systems

Continuous flow chemistry has emerged as a powerful tool for the industrial production of pyridine N-oxides, offering significant advantages in terms of safety, scalability, and reproducibility. nih.gov These systems utilize automated liquid handling to ensure a constant flow of reagents, maintaining steady-state conditions that can run indefinitely for continuous manufacturing. nih.gov The use of microreactors, in particular, has gained traction due to their high surface-to-volume ratio, which allows for precise temperature control and enhanced mixing, crucial for managing highly exothermic N-oxidation reactions. bme.hu

The N-oxidation of alkylpyridines is a highly exothermic process, and the potential for thermal runaway due to the decomposition of oxidizing agents like hydrogen peroxide poses a significant safety risk in traditional batch reactors. researchgate.net Continuous flow systems mitigate this risk by maintaining a small reaction volume at any given time, allowing for better heat dissipation and preventing the buildup of hazardous intermediates. bme.hu For instance, the use of a titanium silicalite (TS-1) catalyst in a packed-bed microreactor with hydrogen peroxide in methanol has demonstrated a safer, greener, and more efficient process for producing various pyridine N-oxides, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.org

The integration of Bayesian optimization with continuous flow synthesis further enhances the efficiency of these processes by enabling rapid identification of optimal reaction conditions. nih.gov This data-driven approach allows for the simultaneous maximization of yield and production rate by systematically exploring parameters such as residence time, temperature, and reagent mole fractions. nih.gov

Challenges and Optimization in Large-Scale Synthesis

Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges. The exothermic nature of the N-oxidation reaction requires careful thermal management to prevent runaway reactions and ensure process safety. researchgate.net In large batch reactors, inefficient heat transfer can lead to localized hotspots, promoting the decomposition of reagents and reducing product yield and purity.

Optimization strategies for large-scale synthesis focus on addressing these challenges. The use of milder and more selective reagents is a key area of research. Additionally, process intensification through technologies like continuous flow reactors can significantly improve safety and efficiency. researchgate.net Response surface methodology is a valuable tool for optimizing reaction conditions, allowing for the identification of operating parameters that maximize yield while minimizing risks such as reactor overpressure. researchgate.net For the N-oxidation of 3-methylpyridine, studies have shown that operating at higher temperatures (e.g., 130°C) can lead to higher yields (over 98%) and lower reactor pressures compared to lower temperatures (e.g., 85°C), highlighting the importance of process optimization for both safety and efficiency. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize its environmental impact. These approaches focus on the use of safer reagents, improving atom economy, and reducing waste.

Use of Milder Reagents and Conditions

A key focus of green chemistry is the replacement of harsh and hazardous reagents with milder alternatives. In the synthesis of pyridine N-oxides, traditional oxidizing agents like peracetic acid and m-chloroperoxybenzoic acid (m-CPBA) are being substituted with greener options. orgsyn.orggoogle.com

Hydrogen peroxide (H₂O₂) is a more environmentally benign oxidizing agent, with water as its only byproduct. organic-chemistry.org The use of urea-hydrogen peroxide (UHP), a stable and inexpensive solid adduct, offers an efficient method for the oxidation of nitrogen heterocycles to their N-oxides under mild conditions. organic-chemistry.org Similarly, sodium percarbonate has been identified as an ideal and efficient oxygen source for the oxidation of tertiary nitrogen compounds in the presence of rhenium-based catalysts. organic-chemistry.org

The choice of solvent also plays a crucial role in the greenness of a synthesis. Efforts are being made to replace chlorinated solvents with more environmentally friendly options or to develop solvent-free reaction conditions. orientjchem.org For example, one method for the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine utilizes an aqueous solution of tetra-n-butyl ammonium hydroxide (TBAOH) as a strong base, reaction medium, and phase-transfer catalyst, avoiding the need for organic solvents. orientjchem.org

The following table summarizes some of the milder reagents used in the synthesis of pyridine N-oxides:

| Reagent | Advantages |

| Hydrogen Peroxide (H₂O₂) | Water is the only byproduct |

| Urea-Hydrogen Peroxide (UHP) | Stable, inexpensive, and efficient |

| Sodium Percarbonate | Ideal and efficient oxygen source with rhenium catalysts |

| Sodium Perborate in Acetic Acid | Effective for various oxidations |

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in incorporating the atoms of the reactants into the desired product. jocpr.com A higher atom economy indicates a more sustainable process with less waste generation. jocpr.comprimescholars.com

The ideal chemical process would have 100% atom economy, where all the atoms of the reactants are converted into the final product. primescholars.com Reactions like the Diels-Alder cycloaddition are examples of highly atom-economical transformations. nih.gov However, many traditional organic reactions, such as certain oxidation and reduction steps, have poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. nih.gov

In the context of this compound synthesis, improving atom economy involves designing reaction pathways that maximize the incorporation of starting materials. This can be achieved by favoring addition reactions over substitution or elimination reactions and by using catalytic methods instead of stoichiometric reagents. numberanalytics.com For instance, the use of catalytic amounts of a reagent to facilitate a reaction is more atom-economical than using a full equivalent that becomes a byproduct. numberanalytics.com

The calculation for percent atom economy is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

By applying this metric during the planning stages of a synthesis, chemists can choose routes that are inherently more efficient and environmentally friendly. researchgate.net

Solvent Recovery and Environmental Impact Reduction

Solvents are a major contributor to the environmental impact of chemical processes. gwsionline.com Therefore, solvent recovery and the use of greener solvents are critical aspects of green chemistry. The goal is to minimize the purchase of new solvents and the generation of solvent waste. gwsionline.com

Several techniques are employed for solvent recovery, including distillation, evaporation, and adsorption. gwsionline.com Distillation separates solvents from contaminants based on differences in boiling points, while liquid-liquid extraction utilizes the differential solubilities of components in two immiscible liquids. gwsionline.comgoogle.com In the context of pyridine derivative synthesis, processes have been developed for the recovery of pyridine and its derivatives from aqueous reaction masses using liquid-liquid extraction with solvents like ethyl acetate. google.com The recovered solvent can then be recycled back into the process, reducing both cost and environmental burden. google.com

The choice of solvent itself is also a key consideration. There is a growing trend to replace hazardous solvents like benzene and trichloroethylene with less toxic alternatives. google.com The development of solvent-free or aqueous-based reaction systems is another important strategy for reducing the environmental impact of chemical manufacturing. orientjchem.org By implementing effective solvent recovery systems and choosing greener solvents, the chemical industry can significantly reduce its environmental footprint. gwsionline.com

Chemical Transformations and Reactivity of 3 Chloromethyl Pyridine 1 Oxide

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the 3-position of the pyridine (B92270) ring is a primary site for a variety of chemical reactions. The chlorine atom, being a good leaving group, facilitates reactions that involve the formation of a new bond at the methylene (B1212753) carbon.

Nucleophilic Substitution Reactions

The chloromethyl group readily undergoes nucleophilic substitution (Sₙ2) reactions, where the chlorine atom is displaced by a wide range of nucleophiles. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. Common nucleophiles include amines, thiols, and alcohols, which react under basic or neutral conditions to form the corresponding substituted pyridine N-oxides. The N-oxide functionality enhances the reactivity of the leaving group at the α- and γ-positions, and while the chloromethyl group is at the β-position, it remains a highly reactive site for substitution. abertay.ac.uk

The general scheme for nucleophilic substitution is as follows: Scheme 1: General Nucleophilic Substitution at the Chloromethyl Group

Nu:⁻ + Cl-CH₂-(C₅H₄NO) → Nu-CH₂-(C₅H₄NO) + Cl⁻

The versatility of this reaction is highlighted by the variety of nucleophiles that can be employed, leading to a diverse array of derivatives.

| Nucleophile (Nu:⁻) | Product Type | Significance |

|---|---|---|

| Amines (R-NH₂) | 3-(Aminomethyl)pyridine 1-oxides | Synthesis of biologically active compounds and ligands. |

| Thiols (R-SH) | 3-(Thioether)pyridine 1-oxides | Formation of sulfur-containing heterocyclic compounds. |

| Alcohols (R-OH) / Alkoxides (R-O⁻) | 3-(Alkoxymethyl)pyridine 1-oxides | Introduction of ether linkages. |

| Cyanide (CN⁻) | 3-(Cyanomethyl)pyridine 1-oxide | Key intermediate for acids, amides, and other nitrogen heterocycles. google.comchem-soc.si |

Cross-Coupling Reactions

The chloromethyl group can participate in cross-coupling reactions, particularly those involving the formation of carbon-carbon bonds. Photoredox catalysis has emerged as a powerful tool for this purpose. For instance, related systems with a chloromethyl group have been shown to undergo radical cross-coupling reactions. acs.org In a photoredox-catalyzed process, the chloromethyl group can be activated to form a radical intermediate, which then couples with a suitable partner, such as a quinoxalinone. This methodology allows for the installation of complex moieties at the C7 position of thiazolino ring-fused 2-pyridones, a scaffold with significant potential in drug development. acs.org

Cyclization Reactions

The electrophilic nature of the chloromethyl group makes 3-chloromethyl-pyridine 1-oxide a suitable precursor for the synthesis of various fused heterocyclic systems through cyclization reactions. It can react with dinucleophilic species to form new rings. For example, related bis(chloromethyl)pyridines are known to undergo annulation with C1-binucleophiles like diethyl acetamidomalonate to construct new heterocyclic scaffolds. researchgate.net This type of reactivity suggests that this compound can be employed in intramolecular or intermolecular cyclizations to generate polycyclic structures containing the pyridine N-oxide motif.

N-Alkylation Reactions

As a potent alkylating agent, this compound is utilized in N-alkylation reactions to introduce the (1-oxido-3-pyridinyl)methyl group onto nitrogen-containing molecules. This is particularly relevant in the synthesis of drug intermediates. The reaction involves the nucleophilic attack of a nitrogen atom from a substrate (e.g., an amine, amide, or heterocycle) on the electrophilic carbon of the chloromethyl group. For example, it can be used in the double alkylation of a C1-binucleophile to form a cyclopentane (B165970) ring fused to a pyridine. researchgate.net

Conversion to Other Functional Groups (e.g., Cyanomethyl)

A key transformation of the chloromethyl group is its conversion to a cyanomethyl group (-CH₂CN), which serves as a versatile synthetic handle. This is typically achieved through a nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). google.comchem-soc.si The resulting (1-oxido-3-pyridinyl)acetonitrile is a valuable intermediate that can be further elaborated into carboxylic acids, amides, or other heterocyclic systems. The cyanation of pyridine N-oxides is a well-established method for introducing a cyano group, often facilitated by the presence of an acylating agent. chem-soc.si

Reactivity of the Pyridine N-Oxide Moiety

The pyridine N-oxide moiety significantly influences the reactivity of the aromatic ring and also participates directly in several transformations. The N-O bond introduces a unique electronic character, making the ring more susceptible to certain reactions compared to the parent pyridine. researchgate.net It can act as an electron-donating group through resonance and an electron-withdrawing group through induction.

The key reactions involving the N-oxide moiety include:

C-H Activation/Functionalization: The N-oxide group can direct the metal-catalyzed activation of C-H bonds, typically at the C2 position. nih.govnih.gov This allows for the regioselective introduction of various functional groups through cross-coupling reactions.

Hydrogen Atom Transfer (HAT): In photochemical reactions, pyridine N-oxides can act as hydrogen atom transfer agents, enabling the functionalization of aliphatic C-H bonds. acs.orgrsc.org

Nucleophilic and Electrophilic Substitution: The N-oxide activates the pyridine ring towards both nucleophilic attack (at the C2 and C4 positions) and electrophilic attack (at the C4 position for nitration and C3 for bromination). youtube.comorgsyn.org

Deoxygenation: The oxygen atom can be removed to regenerate the corresponding pyridine derivative. This reaction is crucial as it allows the N-oxide to be used as a temporary activating or directing group that can be easily removed at a later synthetic stage. A variety of reagents can effect this transformation, including phosphorus compounds (PCl₃, POCl₃), and catalytic methods using palladium. clockss.orgorganic-chemistry.orgorganic-chemistry.org

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Deoxygenation | PCl₃, POCl₃, MsCl/Et₃N, Pd(OAc)₂/dppf | Formation of 3-chloromethylpyridine | clockss.orgorganic-chemistry.org |

| Electrophilic Substitution (Nitration) | H₂SO₄/HNO₃ | Introduction of a nitro group, typically at C4 | orgsyn.org |

| Nucleophilic Substitution (Chlorination) | POCl₃ | Introduction of a chlorine atom at C2 or C4 | chemtube3d.com |

| C-H Activation | Rh(III) or Pd(II) catalysts | Functionalization at the C2 position | nih.gov |

| Hydrogen Atom Transfer (HAT) | Photocatalyst (e.g., Acridinium) | Abstraction of H-atoms from C-H substrates | acs.org |

Oxidation Reactions of the N-Oxide Group

The N-oxide group in this compound can participate in further oxidation reactions. These reactions can lead to the formation of more complex nitrogen-containing compounds. The presence of the N-oxide already represents an oxidized state of the pyridine nitrogen, and further oxidation typically requires strong oxidizing agents and can be influenced by the nature of the substituents on the pyridine ring.

Reduction and Deoxygenation Reactions of the N-Oxide Group

The reduction of the N-oxide group in this compound is a common transformation that reverts the compound to its corresponding pyridine derivative, 3-chloromethylpyridine. This deoxygenation is a crucial step in synthetic pathways where the N-oxide group is used to direct other reactions and is subsequently removed. A variety of reducing agents can accomplish this transformation. scripps.edu

Highly chemoselective deoxygenations can be achieved with reagents like phosphorus trichloride (B1173362) (PCl₃). youtube.com For instance, the complete reduction of a pyridine N-oxide can occur in as little as 15 minutes at room temperature using PCl₃. youtube.com Catalytic hydrogenation is another effective, environmentally friendly method, although it may also reduce other functional groups within the molecule. youtube.com

Table 1: Common Reagents for Deoxygenation of Pyridine N-Oxides

| Reagent | Conditions | Selectivity | Reference |

| Phosphorus Trichloride (PCl₃) | Room Temperature | High | youtube.com |

| Catalytic Hydrogenation | Varies | Can reduce other functional groups | youtube.com |

| Sodium Borohydride (NaBH₄) | Varies | General reducing agent | |

| Lithium Aluminum Hydride (LiAlH₄) | Varies | Strong reducing agent |

Rearrangement Reactions (e.g., Boekelheide Rearrangement and Modified Variants)

This compound, having a methyl group at a position alpha to the nitrogen, is a potential substrate for rearrangement reactions like the Boekelheide rearrangement. This reaction typically involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.org

Acyl Transfer and Sigmatropic Rearrangement Mechanisms

The mechanism of the Boekelheide rearrangement is initiated by an acyl transfer from an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), to the N-oxide oxygen. wikipedia.org This is followed by the deprotonation of the α-methyl carbon by the corresponding carboxylate anion. wikipedia.org This sequence sets the stage for a -sigmatropic rearrangement, which results in the formation of an acyloxymethylpyridine intermediate. wikipedia.orgyoutube.com Subsequent hydrolysis of this intermediate yields the final hydroxymethylpyridine product. wikipedia.org

Influence of Acylating Agents and Reaction Conditions

The choice of acylating agent and reaction conditions significantly impacts the Boekelheide rearrangement. scripps.eduwikipedia.org Historically, the reaction was performed with acetic anhydride, often requiring high temperatures, such as refluxing at approximately 140 °C. wikipedia.org The use of more reactive acylating agents like trifluoroacetic anhydride (TFAA) can facilitate the reaction under milder conditions, often at room temperature. wikipedia.org The activation of the N-oxide by acylation is a key step, and the efficiency of this activation can be tuned by the electrophilicity of the acylating agent. scripps.eduacs.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The N-oxide group plays a pivotal role in the electrophilic aromatic substitution (EAS) reactions of the pyridine ring. It activates the ring towards electrophilic attack, a contrast to the parent pyridine which is generally deactivated. bhu.ac.in

Regioselectivity in Electrophilic Attack

The N-oxide group in pyridine N-oxides increases the electron density at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). bhu.ac.in This is due to the ability of the oxygen atom to donate electrons into the ring via resonance. bhu.ac.in Consequently, electrophilic attack is directed primarily to the 2- and 4-positions. bhu.ac.inresearchgate.net

In the case of this compound, the chloromethyl group at the 3-position exerts an inductive electron-withdrawing effect. This effect, combined with the directing influence of the N-oxide group, creates a specific electronic environment. While the N-oxide activates the 2, 4, and 6 positions, the electron-withdrawing nature of the chloromethyl group at position 3 will have some deactivating influence on the adjacent 2 and 4 positions. Computational studies on similar pyridine N-oxide derivatives have confirmed the importance of resonance stabilization in determining the regioselectivity of these reactions. For example, the nitration of pyridine-N-oxide with sulfuric acid and fuming nitric acid typically yields the 4-nitro derivative. bhu.ac.in

Reaction Mechanisms and Selectivity

The reactivity of this compound is governed by the interplay of the pyridine N-oxide ring and the chloromethyl substituent. The N-oxide group significantly influences the electron distribution within the aromatic ring, while the chloromethyl group provides a reactive site for nucleophilic substitution. Understanding the mechanisms and factors controlling selectivity is crucial for the strategic use of this compound in synthesis.

In chemical reactions where multiple products can be formed, the product distribution can be determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.org This distinction is particularly relevant for molecules like this compound, which possess multiple reactive sites.

Kinetic Control: This prevails under conditions of short reaction times and lower temperatures. wikipedia.org The major product formed is the one that results from the fastest reaction pathway, meaning it has the lowest activation energy. libretexts.org In the case of this compound, a substitution reaction might initially favor the kinetically controlled product. Every reaction begins under kinetic control, as it follows the path of least resistance to form the first product. wikipedia.org

Thermodynamic Control: This is favored at higher temperatures and longer reaction times, where the system has enough energy to overcome reverse activation barriers and reach equilibrium. libretexts.orglibretexts.org The dominant product is the most thermodynamically stable one, not necessarily the one that forms the fastest. wikipedia.org For a reaction to be under thermodynamic control, a mechanism for equilibration between the products must exist, which often involves reversibility. wikipedia.org

The choice of reaction conditions—temperature, solvent, and reaction duration—dictates whether the kinetic or thermodynamic product is favored. wikipedia.org For instance, low temperatures enhance selectivity for the kinetic product, while higher temperatures allow the reaction to reach equilibrium, favoring the more stable thermodynamic product. wikipedia.org

Table 1: Conditions Favoring Kinetic vs. Thermodynamic Products

| Control Type | Favored Conditions | Resulting Product |

| Kinetic | Low temperature, short reaction time | The product that is formed fastest (lowest activation energy). libretexts.org |

| Thermodynamic | High temperature, long reaction time | The most stable product (lowest Gibbs free energy). libretexts.org |

The N-oxide group is a powerful activating group that influences the regioselectivity of electrophilic and nucleophilic substitutions on the pyridine ring. Oxidation of the pyridine nitrogen to an N-oxide activates the ring for substitutions, primarily at the 2- and 4-positions. researchgate.net This is due to the ability of the oxygen atom to delocalize charge within the ring system. researchgate.net

In this compound, the primary sites for ring functionalization are the C2, C4, and C6 positions. The nitrogen atom of the pyridine ring or the oxygen atom of the N-oxide can act as an embedded directing group, guiding incoming reagents to specific positions, most commonly the C2 or C8 positions in quinoline (B57606) systems. mdpi.com

The regioselectivity can be precisely controlled by the choice of reagents and reaction conditions:

C2-Position: Reactions such as palladium-catalyzed arylations have been shown to be highly regioselective for the C2 position of quinoline N-oxides. mdpi.com Similarly, highly regioselective halogenation at the C2-position of pyridine N-oxides can be achieved under mild conditions. nih.gov

C3-Position: While less common, functionalization at the C3-position is possible. A method for the 3-position-selective trifluoromethylation of pyridine rings has been developed, which proceeds through the nucleophilic activation of the ring via hydrosilylation. chemrxiv.org

C4-Position: Metal-free, Lewis acid-mediated phosphonation of pyridines can be completely C4-regioselective. nih.gov The Lewis acid activates the pyridine ring, facilitating nucleophilic attack at the C4 position to form the thermodynamic adduct. nih.gov

The inherent electronic properties of the pyridine N-oxide ring, combined with the directing effects of catalysts or activating agents, allow for the selective functionalization of specific ring carbons.

The reactivity of this compound is a delicate balance of steric and electronic effects.

Electronic Factors: The N-oxide group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 and C4 positions. researchgate.net The electronic influence of substituents on the pyridine N-oxide ring has been quantified in studies showing that reaction rates can be correlated with Hammett σ values, which are a measure of the electron-donating or electron-withdrawing properties of substituents. rsc.org The chloromethyl group at the 3-position also exerts an electronic influence, further modifying the electron density distribution in the ring.

Steric Factors: The chloromethyl group at the C3 position creates steric hindrance, which can influence the regioselectivity of ring substitutions. Attack at the adjacent C2 and C4 positions may be sterically hindered compared to the more accessible C6 position. This steric clash can be a determining factor in the reaction's outcome, especially with bulky reagents. In some cases, steric hindrance can lead to the formation of a thermodynamic product over a kinetically favored one by making the formation of the kinetic adduct reversible. nih.gov The interplay between steric and electronic factors is a key consideration in designing selective transformations for substituted pyridine N-oxides. wustl.edu

In the synthesis and subsequent reactions of substituted pyridines like this compound, the formation of byproducts is a significant concern that can affect yield and purity.

One common issue is over-reaction. For example, in the synthesis of related halopyridines, using robust chlorinating agents like thionyl chloride can lead to the formation of undesired products. mdpi.com A potential byproduct could arise from the substitution of other groups on the ring in addition to the intended reaction. mdpi.com Running the reaction for too long or at too high a temperature can exacerbate this issue. mdpi.com

Control Strategies:

Milder Reagents: Employing milder reagents can prevent over-reactions and the formation of byproducts. For instance, using an alternative to thionyl chloride, such as a cyanuric chloride•DMF adduct, can provide the desired product cleanly without over-chlorination. mdpi.com

Reaction Conditions: Careful control of reaction temperature and duration is critical. Lowering the temperature can prevent unwanted side reactions.

Selective Catalysis: The use of regioselective catalysts can direct the reaction to the desired position, minimizing the formation of isomeric byproducts. chemrxiv.org

Workup Procedures: Post-reaction workup, such as quenching with a specific reagent (e.g., saturated aqueous NH₄Cl) and subsequent purification via methods like column chromatography, is essential to isolate the pure product from byproducts and unreacted starting materials. mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3-Chloromethyl-pyridine 1-oxide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H-NMR spectroscopy, the aromatic protons of the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm. This significant downfield shift is attributed to the deshielding effects of the aromatic ring current, compounded by the electron-withdrawing nature of both the N-oxide group and the chloromethyl substituent. The protons on the pyridine ring will exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are anticipated to produce a distinct singlet in a region of their own.

In ¹³C-NMR spectroscopy, the carbon atoms of the pyridine ring typically resonate in the aromatic region of δ 120-160 ppm. The presence of the N-oxide functionality and the chloromethyl group influences the specific chemical shifts of the ring carbons. The carbon atom of the chloromethyl group is expected to appear at approximately δ 45-50 ppm, shifted downfield due to the electronegativity of the attached chlorine atom. Comparative analysis with related structures, such as 3-Bromopyridine N-Oxide, helps in the precise assignment of these signals. rsc.org

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic-H | 7.5 - 8.5 | Shifts are influenced by the N-oxide and -CH₂Cl groups. |

| ¹H | Methylene (-CH₂) | ~4.7 | Expected to be a singlet. |

| ¹³C | Aromatic-C | 120 - 160 | Specific shifts depend on the position relative to substituents. |

NMR spectroscopy serves as a powerful technique for real-time monitoring of the synthesis of this compound. For instance, during the N-oxidation of the precursor, 3-chloromethylpyridine, ¹H-NMR can be used to track the reaction's progress. This is achieved by observing the gradual disappearance of the signals corresponding to the reactant's protons and the simultaneous emergence of new signals characteristic of the this compound product. Studies on the oxidation of pyridine to pyridine-N-oxide have demonstrated the utility of ¹H-NMR in confirming reaction completion, showing a 100% yield after a specific time. researchgate.net This method allows for precise control over reaction conditions to optimize yield and purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic functional groups within this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com

The FT-IR spectrum of this compound is expected to show several key absorption bands. A strong band corresponding to the N-oxide (N-O) stretching vibration typically appears in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the chloromethyl group are found between 2800 and 3000 cm⁻¹. Aromatic C-C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ range. The presence of the chloromethyl group is confirmed by a characteristic C-Cl stretching vibration, which is expected in the 600-800 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (-CH₂) | 2800 - 3000 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| N-O Stretch | N-Oxide | 1200 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity and confirming the identity of this compound. ojp.gov The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

In the mass spectrometer, the compound is ionized, typically by electron ionization, resulting in a molecular ion (M⁺). For this compound, the molecular ion peak is expected at an m/z value corresponding to its molecular weight (143.57 g/mol ). The analysis also reveals characteristic fragmentation patterns. Common fragmentation pathways would likely include the loss of a chlorine atom (a mass loss of 35 or 37 amu, depending on the isotope) or the entire chloromethyl group (a mass loss of 49 amu). These fragments provide further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₆H₆ClNO]⁺ | 143.0/145.0 | Reflects the isotopic abundance of ³⁵Cl and ³⁷Cl. |

| Fragment | [M - Cl]⁺ | 108.0 | Loss of a chlorine atom. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. While comprehensive single-crystal X-ray diffraction data for this compound are not widely available in public literature, theoretical predictions can be made based on similar structures.

Chiroptical Spectroscopy (e.g., VCD, ECD, ORD) for Conformation and Configuration

Chiroptical spectroscopic techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful tools for determining the absolute configuration and conformational preferences of molecules. While specific experimental chiroptical data for this compound is not extensively reported in the scientific literature, the application of methods such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) can be discussed from a theoretical and methodological standpoint. These techniques would be invaluable for a detailed three-dimensional structural elucidation of this compound if it were resolved into its enantiomers.

This compound is not inherently chiral at the pyridine ring itself. However, if the molecule were to be, for instance, isotopically substituted in a way that creates a chiral center, or if it formed a stable chiral complex, chiroptical spectroscopy would be the definitive method for assigning its absolute configuration.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. It is particularly sensitive to the stereochemical environment of the vibrating atoms. For a molecule like this compound, VCD could be used to study the conformation of the chloromethyl group relative to the pyridine N-oxide ring.

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the chloromethyl group to the pyridine ring. Different staggered or eclipsed conformations would give rise to distinct VCD spectra. By comparing experimentally obtained VCD spectra with those predicted from quantum chemical calculations (typically using Density Functional Theory, DFT), the preferred solution-phase conformation could be determined.

A general methodology for such a study would involve:

Computational modeling of the possible stable conformers of the chiral derivative of this compound.

Calculation of the theoretical VCD and infrared absorption spectra for each conformer.

Synthesis and enantiomeric resolution of the chiral derivative of the compound.

Experimental measurement of the VCD and IR spectra.

Comparison of the experimental spectra with the calculated spectra to assign the absolute configuration and determine the dominant conformer.

Studies on similar pyridine derivatives have demonstrated the utility of VCD in conjunction with DFT calculations for unambiguous conformational and configurational assignment. nih.gov

Hypothetical VCD Data for Conformational Analysis

The following table illustrates the type of data that would be generated in a VCD study to distinguish between two hypothetical stable conformers (Conformer A and Conformer B) of a chiral derivative of this compound. The signs and intensities of the VCD signals for specific vibrational modes would be key in this differentiation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Conformer A) | Predicted VCD Intensity (Conformer A) | Predicted Frequency (cm⁻¹) (Conformer B) | Predicted VCD Intensity (Conformer B) |

| C-Cl Stretch | 750 | Positive | 745 | Negative |

| CH₂ Wag | 1280 | Negative | 1285 | Positive |

| Pyridine Ring Breathing | 1020 | Positive | 1022 | Positive (weak) |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light, corresponding to electronic transitions. The resulting spectrum, with its positive and negative Cotton effects, is highly characteristic of the absolute configuration of a chiral molecule. ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength.

For a chiral derivative of this compound, the electronic transitions associated with the pyridine N-oxide chromophore would be perturbed by the stereogenic center. The resulting ECD spectrum would be a unique fingerprint of the molecule's absolute configuration. As with VCD, the comparison of experimental ECD spectra with those predicted by time-dependent DFT (TD-DFT) calculations is the standard method for assigning the absolute configuration.

The combination of these chiroptical techniques provides a comprehensive and reliable approach to understanding the three-dimensional structure of chiral molecules. While specific data for this compound is pending in the literature, the established power of VCD, ECD, and ORD makes them the ideal tools for future stereochemical investigations of this compound and its derivatives.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Studies

DFT studies are adept at mapping the electronic landscape of a molecule. The electron density distribution in 3-Chloromethyl-pyridine 1-oxide is complex due to the competing electronic effects of its substituents. The N-oxide group is a strong resonance donor, increasing electron density at the ortho (2 and 6) and para (4) positions of the pyridine (B92270) ring. Conversely, the chloromethyl group at the 3-position is electron-withdrawing via the inductive effect. This electronic push-pull relationship creates specific sites of electrophilic and nucleophilic reactivity, which can be visualized using Molecular Electrostatic Potential (MEP) maps. ijcrt.orgnih.gov

Natural Bond Orbital (NBO) analysis, a key component of DFT studies, further clarifies the electronic structure by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. numberanalytics.com This analysis provides a quantitative picture of charge distribution and intramolecular interactions. For instance, NBO analysis can quantify the hyperconjugative interactions between the pyridine ring orbitals and the σ* anti-bonding orbitals of the C-Cl bond in the chloromethyl group, revealing the extent of electron delocalization and its influence on reactivity. numberanalytics.com

Table 1: Representative Natural Bond Orbital (NBO) Analysis Data for a Pyridine N-oxide Derivative

| Interaction | Type | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) O -> π* (N-C2) | Donor-Acceptor | ~25-35 |

| LP(1) O -> π* (N-C6) | Donor-Acceptor | ~25-35 |

| π (C2-C3) -> π* (N-C6) | Donor-Acceptor | ~15-20 |

| σ (C-H) -> σ* (C-Cl) | Donor-Acceptor | ~1-3 |

Note: This table provides illustrative data based on typical NBO analyses of related pyridine N-oxide compounds. Actual values for this compound would require specific calculations.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. nih.gov This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For this compound, key structural parameters include the planarity of the pyridine N-oxide ring and the orientation of the chloromethyl substituent relative to the ring.

Conformational analysis, a subset of geometry optimization, is particularly important for the flexible chloromethyl group. By systematically rotating the C-C bond between the pyridine ring and the chloromethyl group, a potential energy scan can be performed to identify the most stable rotamers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

Table 2: Predicted Geometrical Parameters for a Pyridine Derivative from DFT Calculations

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | N-O | ~1.30 Å |

| Bond Length | C-Cl | ~1.80 Å |

| Bond Angle | O-N-C2 | ~120° |

| Bond Angle | C3-C(CH2Cl)-Cl | ~110° |

| Dihedral Angle | C2-C3-C(CH2Cl)-Cl | ~60° (for a stable conformer) |

Note: These values are representative examples based on DFT studies of similar substituted pyridines. ijcrt.org

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. mit.edu

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its normal modes of vibration. jocpr.com Each calculated frequency corresponds to a specific molecular motion, such as the N-O stretch, C-Cl stretch, or pyridine ring deformations. These predictions are invaluable for assigning the bands observed in experimental spectra. ijcrt.org

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scirp.orgresearchgate.net Theoretical shifts for the protons and carbons in this compound can be calculated and compared to experimental values, aiding in the complete assignment of the NMR spectrum and confirming the molecular structure. mdpi.com

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Related Pyridine Derivative

| Spectroscopic Parameter | Functional Group / Atom | Predicted Value (DFT) | Experimental Value |

| Vibrational Frequency (IR) | N-O Stretch | ~1250 cm⁻¹ | ~1260 cm⁻¹ |

| Vibrational Frequency (IR) | C-Cl Stretch | ~700 cm⁻¹ | ~710 cm⁻¹ |

| ¹³C NMR Chemical Shift | C2 (ortho to N-O) | ~140 ppm | ~139 ppm |

| ¹H NMR Chemical Shift | CH₂ (chloromethyl) | ~4.6 ppm | ~4.5 ppm |

Note: This table illustrates the typical agreement between predicted and experimental data for related compounds. ijcrt.orgscirp.org

The reliability of any computational study hinges on its validation against experimental results. mdpi.com For this compound, the theoretical models and basis sets (e.g., B3LYP/6-311++G(d,p)) chosen for DFT calculations would be validated by comparing the predicted spectroscopic parameters with experimentally obtained FT-IR, FT-Raman, and NMR spectra. ijcrt.org A strong correlation between the calculated and experimental data lends confidence to the other predictions made by the computational model, such as the details of the electronic structure and transition states, which may be difficult or impossible to determine experimentally. mdpi.com

Quantum Chemical Parameters and Reactivity Descriptors

Beyond structural and spectroscopic properties, DFT provides a suite of quantum chemical parameters that act as powerful descriptors of a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. The energy of the HOMO (E_HOMO) is related to the ionization potential, and a higher E_HOMO suggests a better electron-donating ability.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons in a reaction with a nucleophile. The energy of the LUMO (E_LUMO) is related to the electron affinity, and a lower E_LUMO indicates a better electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to have significant contributions from the π-system of the pyridine N-oxide ring, while the LUMO will likely be a π* orbital, also distributed over the ring.

Table 4: Representative Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Implication |

| E_HOMO | ~ -6.5 eV | Moderate electron-donating capability |

| E_LUMO | ~ -1.5 eV | Moderate electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | High kinetic stability, moderate reactivity |

Note: These are illustrative energy values based on calculations for similar aromatic N-oxides. aimspress.com The exact values depend on the level of theory and solvent model used.

Dipole Moments and Electrostatic Potentials

The introduction of a chloromethyl group at the 3-position of the pyridine 1-oxide scaffold introduces a strong inductive electron-withdrawing effect. This effect further complicates the electronic landscape of the molecule. The chloromethyl group pulls electron density from the ring, while the N-oxide group donates electron density via resonance. The net result is a complex and nuanced electrostatic potential map. Computational methods, such as Density Functional Theory (DFT), are employed to model this charge distribution accurately. The resulting electrostatic potential map is invaluable for predicting how the molecule will interact with other polar molecules and for identifying the most likely sites for both nucleophilic and electrophilic attack.

Ionization Potentials and Electron Affinities

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule accepts an electron. These parameters are fundamental to understanding a molecule's redox properties and its ability to participate in charge-transfer interactions.

Experimental data for the parent compounds provide a useful baseline. The evaluated ionization energy for pyridine is 9.26 eV, and for 3-methyl-pyridine (β-picoline), it is 9.0 eV. nist.govnist.gov The lower IP for 3-methyl-pyridine is due to the electron-donating nature of the methyl group, which destabilizes the highest occupied molecular orbital (HOMO).

For this compound, two powerful electron-withdrawing groups are present: the N-oxide functionality and the chloromethyl substituent. These groups are expected to significantly stabilize the HOMO, thereby increasing the energy required to remove an electron. Consequently, the ionization potential of this compound is predicted to be substantially higher than that of pyridine or 3-methyl-pyridine. Conversely, the presence of these groups makes the molecule a better electron acceptor, suggesting a higher electron affinity. Precise values for IP and EA of this compound can be calculated using quantum chemical methods, often applying Koopmans' theorem as a first approximation or more sophisticated computational techniques.

Comparative Ionization Potentials

| Compound | Evaluated Ionization Energy (eV) | Reference |

|---|---|---|

| Pyridine | 9.26 | nist.gov |

| 3-Methyl-pyridine | 9.0 | nist.gov |

| This compound | Predicted to be > 9.26 eV |

Global Hardness and Electrophilicity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Among the most important are global hardness (η) and the global electrophilicity index (ω). researchgate.netnih.gov

Global Hardness (η) : This property measures a molecule's resistance to changes in its electron distribution. It can be approximated from the energies of the HOMO and LUMO (η ≈ (ELUMO - EHOMO)/2) or from the ionization potential and electron affinity (η ≈ (IP - EA)/2). researchgate.net A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive.

Global Electrophilicity Index (ω) : Proposed by Parr, this index measures the stabilization in energy when a system acquires additional electronic charge from the environment. nih.gov It is defined as ω = µ²/2η, where µ is the electronic chemical potential (µ ≈ -(IP + EA)/2). researchgate.netnih.gov This index is a powerful tool for quantifying a molecule's electrophilic character, or its "electron-loving" nature.

For this compound, the presence of the N-oxide and chloromethyl groups suggests that the molecule possesses significant electrophilic character. The electron-withdrawing nature of these groups lowers the energy of the LUMO, making the molecule a good electron acceptor. Computational studies can provide the necessary HOMO and LUMO energies to calculate these reactivity indices, offering a quantitative measure of the molecule's propensity to act as an electrophile in reactions.

Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Chemical Potential (µ) | µ ≈ (EHOMO + ELUMO)/2 | Measures the escaping tendency of electrons. |

| Global Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = µ²/2η | Quantifies the ability of a molecule to accept electrons. researchgate.netnih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products, as well as calculate the activation barriers that govern reaction rates. researchgate.net

For this compound, two primary sites of reactivity are the chloromethyl group and the pyridine ring itself.

Nucleophilic Substitution : The chloromethyl group is an excellent electrophilic site, highly susceptible to nucleophilic substitution (SN2) reactions where the chloride ion acts as a leaving group. Computational modeling can be used to:

Calculate the activation energy for the reaction with various nucleophiles.

Visualize the geometry of the pentacoordinate transition state.

Assess the influence of the solvent on the reaction barrier.

Ring Functionalization : The pyridine N-oxide ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the N-oxide group. sapub.org At the same time, it is deactivated towards electrophilic substitution. DFT calculations can predict the most favorable sites for nucleophilic attack by analyzing local reactivity indicators, such as Fukui functions or the local electrophilicity index.

By using computational methods like DFT, researchers can explore competing reaction pathways, rationalize observed product distributions, and predict the outcomes of unknown reactions, thereby guiding experimental efforts in a more efficient and targeted manner. researchgate.net

Applications in Advanced Organic and Materials Synthesis

Role as a Versatile Synthetic Intermediate

The dual reactivity of 3-chloromethyl-pyridine 1-oxide makes it a powerful building block for the synthesis of a wide array of more complex molecules. The chloromethyl group is highly susceptible to nucleophilic attack, while the pyridine (B92270) N-oxide moiety can undergo its own set of transformations.

Key reactions highlighting its versatility include:

Nucleophilic Substitution: The chlorine atom in the chloromethyl group is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds. Reactions with amines, thiols, and alkoxides are common, leading to the corresponding aminomethyl, thiomethyl, and alkoxymethyl pyridine 1-oxide derivatives.

Deoxygenation of the N-oxide: The N-oxide group can be removed to yield the corresponding substituted pyridine. This two-step strategy of functionalizing the pyridine ring via the N-oxide followed by deoxygenation is a common tactic to access pyridine derivatives that are otherwise difficult to synthesize directly.

Rearrangement Reactions: Pyridine N-oxides can undergo rearrangement reactions, such as the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines in the presence of an acylating agent. wikipedia.org

The following table summarizes some of the key transformations of this compound:

| Reactant | Reagent/Conditions | Product Type | Significance |

|---|---|---|---|

| Nucleophile (e.g., R-NH2, R-SH, R-OH) | Base | Substituted methylpyridine 1-oxide | Formation of C-N, C-S, C-O bonds |

| Reducing Agent (e.g., PCl3) | Heat | 3-Chloromethylpyridine | Access to pyridine derivatives |

Applications in Pharmaceutical Synthesis (as Precursors/Intermediates)

Pyridine-based compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. nih.gov this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to act as an alkylating agent is exploited in the development of novel therapeutic compounds.

While specific, direct applications in blockbuster drugs are not always publicly detailed, the utility of chloromethylpyridines and their N-oxides as building blocks is well-established in the patent literature for the synthesis of a wide range of biologically active compounds. google.comgoogle.com The pyridine N-oxide moiety itself can be a pharmacophore or can be used to modulate the physicochemical properties of a drug candidate before being removed in a later synthetic step.

Applications in Agrochemical Synthesis (as Precursors/Intermediates)

The pyridine ring is a common structural motif in a variety of agrochemicals, including herbicides, insecticides, and fungicides. nih.gov Chloromethylpyridines are important industrial intermediates for the production of these agrochemicals. google.com The reactivity of the chloromethyl group allows for its incorporation into larger, more complex molecules with desired pesticidal activity.

For instance, derivatives of chloromethylpyridines are used in the synthesis of neonicotinoid insecticides. While the specific use of the 3-substituted 1-oxide is less commonly cited than other isomers, the general synthetic strategies are applicable. The derivatization of the chloromethyl group is a key step in building the final agrochemical product.

Applications in Specialty Chemical Production (e.g., Dyes, Pigments)

The chromophoric properties of pyridine and its derivatives make them suitable components for the synthesis of dyes and pigments. The introduction of a this compound unit into a larger conjugated system can influence the electronic properties and, consequently, the color of the resulting molecule. The N-oxide group can act as an electron-donating group, which can be advantageous in the design of certain types of dyes.

Applications in Materials Science

The unique reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers and in the design of ligands for coordination chemistry.

Pyridine N-oxides have been investigated as catalysts in polymerization reactions. ntu.edu.sg While direct polymerization of this compound is not widely reported, its functional group can be used to introduce the pyridine N-oxide moiety into a polymer chain. This can be achieved by either using it as a monomer in a condensation polymerization or by grafting it onto an existing polymer backbone through reaction of the chloromethyl group. The resulting polymers containing pyridine N-oxide units may exhibit interesting properties, such as altered solubility or the ability to coordinate with metal ions.

Pyridine N-oxides are effective ligands for a variety of metal ions, binding through the oxygen atom. wikipedia.org The 3-chloromethyl group can be further functionalized to create multidentate ligands. For example, reaction with a phosphine can lead to a phosphinomethylpyridine N-oxide ligand, which can then be used to form coordination complexes with transition metals and lanthanides. acs.orgnih.gov These complexes have potential applications in catalysis and materials science.

The following table provides examples of ligand types that can be synthesized from this compound and their potential applications in coordination chemistry:

| Ligand Type | Synthesis from this compound | Coordinating Atoms | Potential Applications |